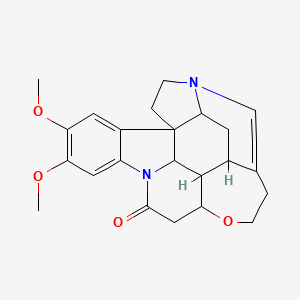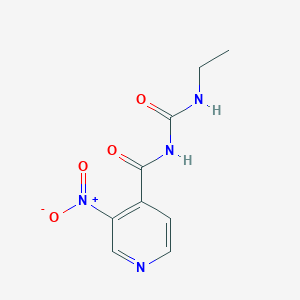
2,2'-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-disulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-disulphide is a chemical compound known for its flame-retardant properties. It is commonly used in various industrial applications, particularly in the production of flame-retardant viscose fibers . The compound is characterized by its stability in both acidic and basic media, as well as its resistance to redox-active conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-disulphide typically involves the reaction of bisneopentyl glycol with thiopyrophosphoric acid. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the compound is produced through a series of controlled reactions that ensure high purity and yield. The process may involve in-situ polymerization techniques to coat the core surface of the particles with sulfonated melamine formaldehyde resins, resulting in the formation of intumescent microcapsules .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-disulphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its flame-retardant capabilities .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed: The major products formed from these reactions include modified flame-retardant compounds that exhibit improved performance in various applications. These products are often characterized by their enhanced stability and resistance to degradation .
Wissenschaftliche Forschungsanwendungen
2,2’-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-disulphide has a wide range of scientific research applications. It is extensively used in the field of chemistry for the development of flame-retardant materials. In biology and medicine, the compound is studied for its potential use in creating safer and more effective medical devices and materials . Industrially, it is employed in the production of flame-retardant viscose fibers, which are used in various textiles and fabrics .
Wirkmechanismus
The compound exerts its effects through a mechanism that involves the formation of intumescent chars on the surface of the material. These chars act as a barrier, preventing the transfer of heat and mass, thereby enhancing the flame-retardant properties of the material . The molecular targets and pathways involved in this process include the interaction of the compound with the polymer matrix, leading to the formation of a stable and protective layer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Bisneopentyl glycol dithiocarboxyphosphate
- Thiopyrophosphoric acid cyclic esters
- Exolit 5060
Uniqueness: Compared to similar compounds, 2,2’-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-disulphide stands out due to its high stability and resistance to various environmental conditions. Its unique structure allows for the formation of intumescent chars, which significantly enhance its flame-retardant properties .
Eigenschaften
CAS-Nummer |
58948-25-7 |
|---|---|
Molekularformel |
C16H32O5P2S2 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
2-[(5,5-dimethyl-4-propan-2-yl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)oxy]-5,5-dimethyl-4-propan-2-yl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C16H32O5P2S2/c1-11(2)13-15(5,6)9-17-22(24,19-13)21-23(25)18-10-16(7,8)14(20-23)12(3)4/h11-14H,9-10H2,1-8H3 |
InChI-Schlüssel |
GMNOXZPPOAVBIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C(COP(=S)(O1)OP2(=S)OCC(C(O2)C(C)C)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


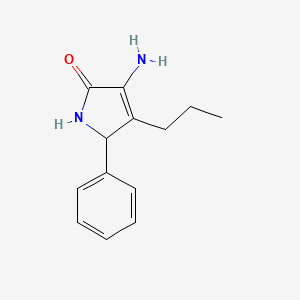
![2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole](/img/structure/B14604006.png)
![2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride](/img/structure/B14604027.png)

![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)

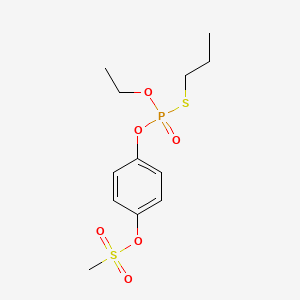

![Spiro[4.6]undeca-6,8,10-trien-2-one](/img/structure/B14604055.png)

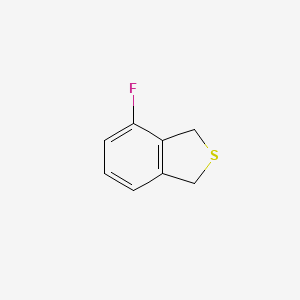
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)
